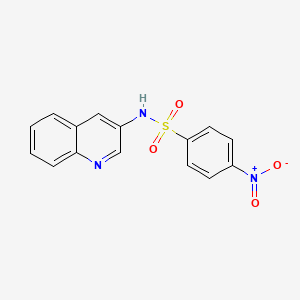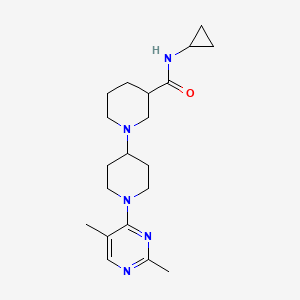![molecular formula C16H15NO5 B5341890 3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5341890.png)
3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have several applications in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body to produce its effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde in lab experiments is its fluorescent properties. The compound can be used as a fluorescent probe to detect the presence of metal ions in biological samples. Additionally, the compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde. One area of research is the development of new drugs based on the compound. The compound has been shown to have potential as a cancer treatment, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Additionally, the compound may have other applications in the field of biochemistry and pharmacology, and further research is needed to explore these potential applications. Finally, new synthesis methods may be developed to improve the yield and purity of the compound, which may make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde involves the reaction of 3-nitrobenzyl alcohol and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity of the product is ensured by using various purification techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has been found to have several applications in scientific research. It has been used as a fluorescent probe to detect the presence of metal ions in biological samples. The compound has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
3-ethoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-16-9-12(10-18)6-7-15(16)22-11-13-4-3-5-14(8-13)17(19)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANROAHNVADLJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5341810.png)
![3-methyl-8-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5341815.png)


![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)


![N-(3-hydroxypropyl)-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5341862.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341867.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)
amine hydrochloride](/img/structure/B5341879.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5341901.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5341909.png)